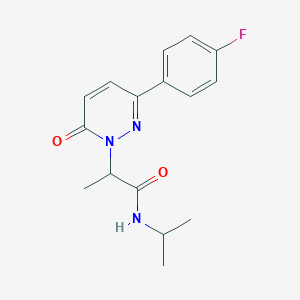

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-10(2)18-16(22)11(3)20-15(21)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-11H,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOPNYNGUFEQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the Isopropylpropanamide Moiety: This step involves the acylation of the pyridazinone derivative with isopropylpropanamide using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further development in pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide through multiple mechanisms:

-

Cell Line Studies :

- The National Cancer Institute conducted screenings on various human cancer cell lines, revealing significant growth inhibition.

- Notable cell lines include:

- Leukemia (RPMI-8226) : Growth inhibition >20%

- Non-Small Cell Lung Cancer (A549) : Growth inhibition >15%

- Renal Cancer (A498) : Growth inhibition >10%

Cell Line Type Cell Line Name Growth Inhibition (%) Leukemia RPMI-8226 >20 Non-Small Cell Lung Cancer A549 >15 Renal Cancer A498 >10 -

Mechanism of Action :

- The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation.

- Its fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied:

-

Inhibition of Inflammatory Pathways :

- Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

-

Potential Therapeutic Applications :

- The unique structure may allow it to be developed as a therapeutic agent for conditions characterized by chronic inflammation.

-

Case Study: In Vivo Models :

- In animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

-

Effectiveness Against Bacteria :

- In vitro studies show that derivatives with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus.

-

Mechanism of Action :

- The trifluoromethyl group is believed to enhance interaction with bacterial membranes, increasing permeability and leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <0.5 µg/mL Enterococcus faecalis <1 µg/mL

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The target compound’s N-isopropylpropanamide group increases lipophilicity compared to the pyridinylacetamide analog , which may improve membrane permeability but reduce aqueous solubility.

- Planarity : Unlike the antipyrine hybrids (e.g., 6g) with rigid, planar antipyrine moieties , the target compound’s flexible isopropyl group may allow conformational adaptability in binding interactions.

- Synthetic Complexity : The benzyloxy pyridazine derivatives (e.g., 5a) require benzyl bromide intermediates and potassium carbonate-mediated reactions , whereas the target compound’s synthesis likely involves amide coupling or alkylation steps.

Crystallographic and Conformational Differences

Compounds 4 and 5 from exhibit isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. These molecules display near-planar pyridazinone cores, except for a perpendicularly oriented fluorophenyl group .

Spectroscopic and Analytical Data

- IR Spectroscopy: Pyridazinone hybrids (e.g., 6e, 6f) show C=O stretching frequencies between 1664–1681 cm⁻¹ , consistent with the target compound’s expected carbonyl absorptions.

- NMR : The N-isopropyl group in the target compound would produce distinct doublets (δ ~1.1–1.3 ppm for CH3 and δ ~3.9–4.1 ppm for CH) in ¹H-NMR, differing from the pyridinyl protons (δ ~7.0–8.5 ppm) in the analog from .

Biological Activity

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22FN3O2

- Molecular Weight : 365.4 g/mol

- IUPAC Name : this compound

The compound features a pyridazinone core with a fluorophenyl substituent, which may enhance its biological properties through interactions with specific molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cellular functions.

- Gene Expression Regulation : The compound might influence gene expression related to disease processes, particularly in cancer and inflammatory conditions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potential as an anticancer agent targeting specific signaling pathways involved in tumorigenesis. -

Antimicrobial Properties :

In vitro assays revealed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, with ID50 values comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents. -

Anti-inflammatory Effects :

Experimental models of inflammation showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.